4-Amino-2-chloro-5-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-chloro-5-methylpyrimidine and its derivatives involves various chemical reactions, showcasing the versatility of this compound in organic synthesis. For instance, the synthesis and crystal structure of related compounds have been determined, indicating the methods for creating complex structures from simple pyrimidine derivatives (Guo et al., 2007). Additionally, scalable syntheses have been developed for related compounds, highlighting industrial applicability and the potential for large-scale production (Lei Zhao et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of 4-Amino-2-chloro-5-methylpyrimidine reveals intricate details about its crystalline structure and bonding interactions. Studies have focused on the crystal structure and quantum chemical investigations of its complexes, providing insights into its molecular interactions and stability (N. C. Khalib et al., 2015).
Chemical Reactions and Properties
4-Amino-2-chloro-5-methylpyrimidine participates in various chemical reactions, demonstrating its reactivity and utility in synthesizing novel compounds. Research has explored its reactivity in nucleophilic substitution reactions and the formation of complex structures through reactions with different reagents, providing a foundation for developing new materials and pharmaceuticals (H. W. V. Meeteren & H. Plas, 2010).
Scientific Research Applications
Crystallography and Structural Analysis:
- A new crystalline modification of a pyrimidinium derivative, closely related to 4-Amino-2-chloro-5-methylpyrimidine, was studied for its planar pyrimidine ring structure and conformations (Zhukhlistova & Tishchenko, 2001).
- The crystal structure of a related pyrimidine compound was analyzed, revealing that the chlorine atom and methyl group are disordered, indicating structural complexity (Guo et al., 2007).
Synthesis and Reactivity:
- Research on the regioselective halogenation of related pyrimidines has led to the formation of various halogenated derivatives, which could be precursors for further chemical synthesis (Zeuner & Niclas, 1989).
- The reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts yields derivatives with potential applications in various chemical syntheses (Evans & Robertson, 1973).
Biological and Pharmacological Activity:
- Certain pyrimidine derivatives exhibit pronounced antituberculous effects, suggesting potential applications in developing tuberculosis treatments (Erkin & Krutikov, 2007).
- The synthesis of new aminophosphonates related to 4-Chloro-6-Methylpyrimidin-2-yl has shown potential for inhibiting the growth of certain cancer cells (Reddy et al., 2020).
Industrial Applications:
- Scalable processes for synthesizing key intermediates for Vitamin B1 from related pyrimidines have been developed, highlighting industrial relevance (Zhao, Ma, & Chen, 2012).
Other Chemical Applications:
- Studies have explored the synthesis of various pyrimidine derivatives, some of which show potential as HIV and kinesin Eg5 inhibitors (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWIJBRCXQUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401713 | |
Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5-methylpyrimidine | |
CAS RN |
14394-70-8 | |
Record name | 4-Amino-2-chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.